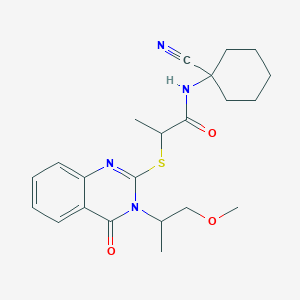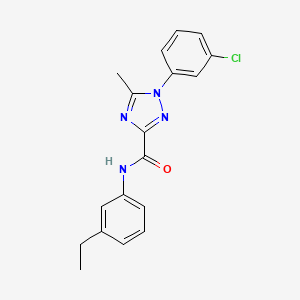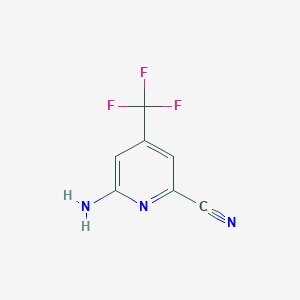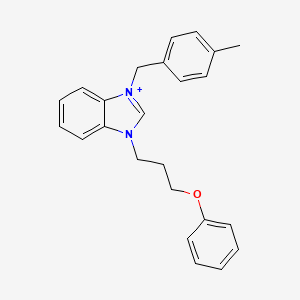![molecular formula C17H13FN4S2 B13366517 3-[(Benzylsulfanyl)methyl]-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366517.png)
3-[(Benzylsulfanyl)methyl]-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl [6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a heterocyclic compound that belongs to the class of triazolothiadiazoles This compound is characterized by the presence of a triazole ring fused with a thiadiazole ring, along with a benzyl group and a fluorophenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl [6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-fluorobenzyl isothiocyanate with hydrazine hydrate to form the intermediate 3-fluorobenzyl hydrazinecarbothioamide. This intermediate is then cyclized with benzyl bromide in the presence of a base, such as potassium carbonate, to yield the desired triazolothiadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl [6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding reduced products.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorophenyl positions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced triazolothiadiazole derivatives
Substitution: Substituted triazolothiadiazole derivatives
Aplicaciones Científicas De Investigación
Benzyl [6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has been explored for various scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s stability and electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Industrial Chemistry: It can be used as a precursor for the synthesis of other valuable compounds and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of benzyl [6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with specific molecular targets. The triazole and thiadiazole rings can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. The fluorophenyl group enhances the compound’s binding affinity and selectivity towards certain enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
- 3-benzyl-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-benzyl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
Benzyl [6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it more effective in certain applications compared to its analogs. The presence of the fluorophenyl group enhances its biological activity and selectivity, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C17H13FN4S2 |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
3-(benzylsulfanylmethyl)-6-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13FN4S2/c18-14-8-4-7-13(9-14)16-21-22-15(19-20-17(22)24-16)11-23-10-12-5-2-1-3-6-12/h1-9H,10-11H2 |
Clave InChI |
YDBTVCGECVLALW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSCC2=NN=C3N2N=C(S3)C4=CC(=CC=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylquinoline](/img/structure/B13366447.png)
![6-(4-Ethoxyphenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366450.png)
![2-Methyl-3-[6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13366457.png)

![2-(4-Chlorophenyl)-7-azabicyclo[2.2.1]heptane](/img/structure/B13366463.png)
![N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B13366469.png)

![1-(4-methylphenyl)-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366489.png)
![1-Benzyl-4-[(4-ethylcyclohexyl)carbonyl]piperazine](/img/structure/B13366490.png)
![3-[6-(3,4-Diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13366498.png)

![2-(4-bromophenoxy)-N'-[imino(2-pyridinyl)methyl]acetohydrazide](/img/structure/B13366507.png)
![4-Chloro-3-methylphenyl {3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13366523.png)
